molecular formula C17H19N3O B2737043 N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide CAS No. 1797859-16-5

N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide

Cat. No. B2737043
CAS RN: 1797859-16-5
M. Wt: 281.359
InChI Key: AVFNXOWICFNWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide, also known as PMIN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. PMIN belongs to the class of pyrrolidine-based compounds that have shown promising results in treating various diseases.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of isoniazid, closely related to N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide, exhibit significant in vitro antimicrobial activity against Mycobacterium tuberculosis. These compounds, specifically 4-substituted N-phenyl-1,2,3-triazole derivatives, demonstrated minimal inhibitory concentrations (MICs) suggesting their potential as novel treatments for mycobacterial infections with low cytotoxicity towards liver and kidney cells, thus offering a high therapeutic index (Boechat et al., 2011).

Anticancer Properties

Nicotinamide N-methyltransferase (NNMT), involved in the metabolism of nicotinamide and structurally related compounds, is overexpressed in several cancers and contributes to tumorigenesis through mechanisms that impair methylation potential and induce widespread changes in the methylation landscape of cancer cells. This points to the potential therapeutic targeting of NNMT in cancer treatment strategies (Ulanovskaya et al., 2013).

Corrosion Inhibition

Studies on the application of new isonicotinamide derivatives as corrosion inhibitors on mild steel in acidic media have been conducted. These studies found that certain derivatives effectively prevent corrosion, suggesting applications in material science and engineering to enhance the longevity and durability of metals (Yadav et al., 2015).

Gastroprotective Effects

1-Methylnicotinamide (MNA), a derivative of nicotinamide, has been shown to possess potent gastroprotective effects against acute gastric lesions induced by stress. This effect is mediated through the endogenous prostacyclin and sensory nerves, highlighting its potential in developing treatments for gastric mucosal damage (Brzozowski et al., 2008).

Future Directions

While specific future directions for “N-((1-phenylpyrrolidin-2-yl)methyl)isonicotinamide” are not directly available, the ongoing research into related compounds suggests potential areas of interest. For instance, the discovery of new compounds with antiproliferative action against cancer cells is a significant area of research . Additionally, the development of new drugs for the treatment of depression that interact with the serotonin 5-HT1A receptors is another promising direction .

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(14-8-10-18-11-9-14)19-13-16-7-4-12-20(16)15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFNXOWICFNWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.